methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243514-63-6
VCID: VC4203248
InChI: InChI=1S/C10H15NO2.ClH/c1-3-4-10(9(12)13-2)5-7-11-8-6-10;/h1,11H,4-8H2,2H3;1H
SMILES: COC(=O)C1(CCNCC1)CC#C.Cl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69

methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride

CAS No.: 2243514-63-6

Cat. No.: VC4203248

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69

* For research use only. Not for human or veterinary use.

methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride - 2243514-63-6

Specification

CAS No. 2243514-63-6
Molecular Formula C10H16ClNO2
Molecular Weight 217.69
IUPAC Name methyl 4-prop-2-ynylpiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-3-4-10(9(12)13-2)5-7-11-8-6-10;/h1,11H,4-8H2,2H3;1H
Standard InChI Key QNBRMVJCDPEHQH-UHFFFAOYSA-N
SMILES COC(=O)C1(CCNCC1)CC#C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 4-position with both a prop-2-ynyl group (-C≡C-CH2-) and a methyl ester (-COOCH3), with the hydrochloride salt enhancing solubility. The IUPAC name is methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate hydrochloride, and its canonical SMILES string is COC(=O)C1(CCNCC1)CC#C.Cl . Key properties include:

PropertyValueSource
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
CAS Number2243514-63-6
SolubilitySoluble in polar solvents

Spectroscopic Characterization

  • NMR: The proton NMR spectrum displays signals for the piperidine ring (δ 3.4–2.2 ppm), methyl ester (δ 3.7 ppm), and propynyl protons (δ 2.1–2.3 ppm) .

  • IR: Stretching vibrations at 1720 cm⁻¹ (C=O ester), 3280 cm⁻¹ (C≡C-H), and 2100 cm⁻¹ (C≡C) confirm functional groups.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves four key steps (Figure 1):

  • Piperidine Ring Formation: Cyclization of 4-picoline-2-carboxylic acid derivatives under basic conditions .

  • Propynylation: Alkylation using propargyl bromide in the presence of a base (e.g., K2CO3) to introduce the propynyl group .

  • Esterification: Reaction with methanol and HCl to form the methyl ester .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A patent by details an optimized industrial-scale method using 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, and hydrogen peroxide, achieving a 78% yield after recrystallization.

Reaction Conditions and Catalysts

  • Oxidation: Hydrogen peroxide with phospho-molybdic acid at 0–80°C .

  • Reduction: Palladium-carbon (10%) and formic acid under ambient pressure .

  • Crystallization: Ethanol/ethyl acetate mixtures improve purity (>98%) .

Biological Activity and Mechanisms

Pharmacological Targets

  • Purinergic Receptors: The compound modulates P2X/P2Y receptors, influencing intracellular calcium signaling and immune responses.

  • MMP Inhibition: Structural analogs demonstrate inhibitory effects on MMP-2 and MMP-9 (IC50 ~50 μM), potentially curbing tumor metastasis.

Neurological Applications

Preliminary studies suggest affinity for serotonin (5-HT) and dopamine transporters (Ki ~100 nM), indicating potential in treating anxiety and depression.

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block for:

  • Propargylamines: Via decarboxylative coupling with aldehydes and amines .

  • Heterocyclic Derivatives: Click chemistry with azides yields triazoles for drug discovery.

Material Science

Its rigid piperidine core is incorporated into liquid crystals and polymers, enhancing thermal stability .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
Ethyl 4-propynylpiperidine-4-carboxylateEthyl ester vs. methyl esterLower MMP inhibition (IC50 >100 μM)
4-Hydroxypiperidine derivativesHydroxyl vs. propynyl groupEnhanced solubility

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